molecular formula C26H27N3O4S2 B2374016 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 683261-39-4

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide

Cat. No.: B2374016
CAS No.: 683261-39-4
M. Wt: 509.64
InChI Key: BROYJOTZYYVQTN-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

  • A study by Bikobo et al. (2017) synthesized derivatives of thiazole and benzamide, including compounds similar to the chemical , demonstrating significant antimicrobial activity, particularly against Gram-positive bacterial strains. This highlights the potential of such compounds in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Evaluation

  • Research by Ravinaik et al. (2021) on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related to the chemical in focus, showed moderate to excellent anticancer activity against several cancer cell lines. This suggests a potential for similar compounds in cancer therapy (Ravinaik et al., 2021).

Gelation Behavior

  • A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl) benzamide derivatives, which shares a core structure with the chemical , revealed interesting gelation behavior towards ethanol/water and methanol/water mixtures. This indicates potential applications in the field of materials science, particularly in the development of novel gelators (Yadav & Ballabh, 2020).

Antifungal Agents

  • Narayana et al. (2004) synthesized benzamide derivatives that include thiazolyl groups, similar to the chemical . These compounds were evaluated for their antifungal activity, indicating potential use in antifungal drug development (Narayana et al., 2004).

Electrophysiological Activity

  • Morgan et al. (1990) researched N-substituted imidazolylbenzamides, which share similarities with the compound . These compounds showed significant cardiac electrophysiological activity, suggesting potential applications in developing treatments for cardiac conditions (Morgan et al., 1990).

Aggregation-Induced Emission

  • Qian et al. (2007) synthesized 2-(2'-hydroxyphenyl)benzothiazole-based compounds that exhibited aggregation-induced emission enhancement. This property is crucial for developing novel optical and electronic materials (Qian et al., 2007).

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-3-5-16-29(4-2)35(32,33)20-13-10-18(11-14-20)25(31)27-19-12-15-21(23(30)17-19)26-28-22-8-6-7-9-24(22)34-26/h6-15,17,30H,3-5,16H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROYJOTZYYVQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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